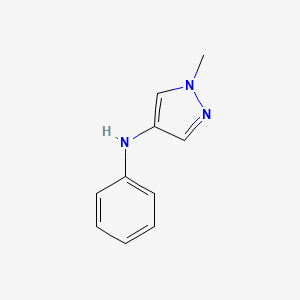

1-Methyl-N-phenyl-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 1-Metil-N-fenil-1H-pirazol-4-amina es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto se caracteriza por un grupo metilo en la posición 1 y un grupo fenilo en la posición N, lo que lo convierte en una molécula significativa en diversas aplicaciones químicas y farmacéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 1-Metil-N-fenil-1H-pirazol-4-amina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del pirazol con isocianato de metilo. Otro método incluye la reacción de la pirazolona con metilamina . Estas reacciones normalmente requieren condiciones específicas, como temperaturas controladas y la presencia de catalizadores para garantizar altos rendimientos y pureza.

Métodos de producción industrial: La producción industrial de 1-Metil-N-fenil-1H-pirazol-4-amina a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación son comunes en entornos industriales para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: La 1-Metil-N-fenil-1H-pirazol-4-amina sufre varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican halogenación o nitración, utilizando reactivos como bromo o ácido nítrico.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Bromo, ácido nítrico.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazol correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de pirazol .

Aplicaciones Científicas De Investigación

La 1-Metil-N-fenil-1H-pirazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Este compuesto se utiliza en el estudio de inhibidores de enzimas y moduladores de receptores.

Mecanismo De Acción

El mecanismo de acción de la 1-Metil-N-fenil-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de enzimas uniéndose al sitio activo de las enzimas, evitando así la unión del sustrato y la actividad catalítica posterior. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales e influyendo en las respuestas celulares .

Compuestos similares:

- 1-Metil-1H-pirazol-4-amina

- N-Fenil-1H-pirazol-4-amina

- 1-Metil-3-fenil-1H-pirazol-4-amina

Comparación: La 1-Metil-N-fenil-1H-pirazol-4-amina es única debido a la presencia de un grupo metilo y un grupo fenilo, que pueden influir en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y afinidades de unión, lo que la convierte en una molécula valiosa para aplicaciones específicas .

Comparación Con Compuestos Similares

- 1-Methyl-1H-pyrazol-4-amine

- N-Phenyl-1H-pyrazol-4-amine

- 1-Methyl-3-phenyl-1H-pyrazol-4-amine

Comparison: 1-Methyl-N-phenyl-1H-pyrazol-4-amine is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable molecule for specific applications .

Actividad Biológica

1-Methyl-N-phenyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 1300741-25-6 |

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| Purity | ≥95% |

| Appearance | White crystalline solid |

This compound is characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to its reactivity and biological activity.

Biological Activities

Research has shown that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies indicate that compounds within the pyrazole family, including this compound, possess significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole exhibited effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 10a (R1 = H) | E. coli | 15 |

| 10c (R1 = 4-F) | P. mirabilis | 14 |

| 10d (R1 = 4-OCH₃) | S. aureus | 16 |

| 10e (R1 = 4-NO₂) | B. subtilis | 12 |

These results suggest that the presence of specific substituents on the pyrazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61–85 | 76–93 |

These findings indicate that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has indicated that it can inhibit the proliferation of cancer cell lines such as HeLa and HepG2:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HeLa | 38.44 |

| HepG2 | 54.25 |

This selective toxicity towards cancer cells while sparing normal cells underscores its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in hydrophobic interactions, leading to modulation of various biochemical pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical applications:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with significant inhibition compared to standard treatments .

- Anti-inflammatory Research : A recent study demonstrated that compounds similar to this compound significantly reduced levels of inflammatory markers in vitro, indicating potential use in treating chronic inflammatory conditions .

Propiedades

Fórmula molecular |

C10H11N3 |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

1-methyl-N-phenylpyrazol-4-amine |

InChI |

InChI=1S/C10H11N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h2-8,12H,1H3 |

Clave InChI |

ONCHNWFVKRUSRQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C=N1)NC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.